3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine
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Overview
Description
3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and condensation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities
Triazolo[4,3-e][1,2,4]pyrimidine: Shares structural similarities and has been studied for its anticancer properties
Uniqueness
3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique combination of heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C18H17ClN6 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H17ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-22-16(23-24(18)11-20-17)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
XTSZPYRNZPITIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl |
Origin of Product |
United States |
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